molecular formula C7H12N4OS B388839 4,6-dimethyl-2-(methylthio)-3a,6a-dihydro-1H-imidazo[4,5-d]imidazol-5-one CAS No. 369605-11-8

4,6-dimethyl-2-(methylthio)-3a,6a-dihydro-1H-imidazo[4,5-d]imidazol-5-one

Cat. No. B388839
CAS RN: 369605-11-8
M. Wt: 200.26g/mol
InChI Key: LGAGNAHUEANJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dimethyl-2-(methylthio)-3a,6a-dihydro-1H-imidazo[4,5-d]imidazol-5-one is an imidazolidinone.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Ketene Aminals and Imidazolidine Rings: The compound reacts with active methylene compounds to form substituted methyleneimidazolidines and imidazo[1,2-a]pyridines in addition and cyclocondensation reaction sequences (Huang & Tzai, 1986).
  • Formation of Advanced Glycation End-Products: It is involved in the formation of MG-H1, MG-H2, MG-H3, and other glycation products, which are significant in the study of diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).
  • Synthesis of Imidazoles and Purines: This compound plays a role in the synthesis of various imidazoles and purines, showcasing its utility in the development of these heterocyclic compounds (Edenhofer, 1975).

Applications in Chemistry and Biochemistry

  • Synthesis of Imidazopteridines: It serves as a precursor in the synthesis of functionalized imidazopteridines, indicating its importance in the creation of novel chemical structures (Sugimoto, Shibata, & Matsuura, 1979).
  • Development of Gas Chromatographic Methods: The dimethyl derivatives of this compound have been used in the development of efficient gas chromatographic methods for the analysis of herbicides (Anisuzzaman et al., 2000).
  • Iron(II) Complexes Synthesis: This compound is involved in the synthesis and characterization of iron(II) complexes, highlighting its role in inorganic chemistry (Drabina et al., 2006).

properties

CAS RN

369605-11-8

Molecular Formula

C7H12N4OS

Molecular Weight

200.26g/mol

IUPAC Name

4,6-dimethyl-2-methylsulfanyl-3a,6a-dihydro-1H-imidazo[4,5-d]imidazol-5-one

InChI

InChI=1S/C7H12N4OS/c1-10-4-5(11(2)7(10)12)9-6(8-4)13-3/h4-5H,1-3H3,(H,8,9)

InChI Key

LGAGNAHUEANJLO-UHFFFAOYSA-N

SMILES

CN1C2C(N=C(N2)SC)N(C1=O)C

Canonical SMILES

CN1C2C(N=C(N2)SC)N(C1=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,6-dimethyl-2-(methylthio)-3a,6a-dihydro-1H-imidazo[4,5-d]imidazol-5-one
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4,6-dimethyl-2-(methylthio)-3a,6a-dihydro-1H-imidazo[4,5-d]imidazol-5-one
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4,6-dimethyl-2-(methylthio)-3a,6a-dihydro-1H-imidazo[4,5-d]imidazol-5-one
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4,6-dimethyl-2-(methylthio)-3a,6a-dihydro-1H-imidazo[4,5-d]imidazol-5-one
Reactant of Route 5
4,6-dimethyl-2-(methylthio)-3a,6a-dihydro-1H-imidazo[4,5-d]imidazol-5-one
Reactant of Route 6
4,6-dimethyl-2-(methylthio)-3a,6a-dihydro-1H-imidazo[4,5-d]imidazol-5-one

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